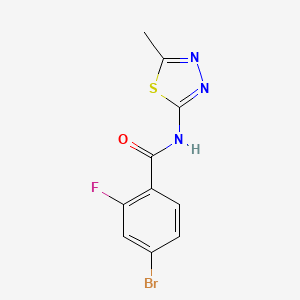

![molecular formula C21H29N3O3S B5545924 1-[(二甲氨基)磺酰基]-N-[3-(1-萘基)丙基]-3-哌啶甲酰胺](/img/structure/B5545924.png)

1-[(二甲氨基)磺酰基]-N-[3-(1-萘基)丙基]-3-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves multiple steps, including the reaction of chlorobenzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various electrophiles. These methods are instrumental in creating a library of sulfonamide compounds bearing a piperidine nucleus, showcasing the versatility of synthetic strategies to modify the core structure for potential biological activities (Khalid et al., 2013).

Molecular Structure Analysis

The detailed molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction, revealing monoclinic crystal systems and chair conformation of the piperidine ring. The geometry around sulfur atoms in these molecules is typically distorted tetrahedral, indicating complex molecular geometries that could influence their biological activities (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide derivatives include nucleophilic substitution and interactions with enzymes such as acetylcholinesterase, showcasing their potential as biologically active molecules. The reactivity of these compounds under different conditions provides insights into their chemical behavior and potential mechanisms of action (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are crucial for their application potential. Studies on related sulfonamide derivatives highlight the importance of solvatochromism, where changes in solvent polarity can significantly affect the physical properties and, consequently, the biological activity of these molecules (Wong et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical agents and stability under various conditions, are critical for understanding the potential applications of these compounds. For example, the reactivity of sulfonamide derivatives with cyclic amines demonstrates their potential for chemical modification and the development of new compounds with tailored properties (Mikhalina et al., 1995).

科学研究应用

1. 蛋白质结合研究

N-正丁基[(5-二甲氨基)-1-萘]磺酰胺等化合物被用作研究蛋白质结合的荧光探针。这些探针在水中几乎没有荧光,但当与蛋白质结合时会发出强烈的荧光,有助于研究结合机制,如对羟基苯甲酸酯与牛血清白蛋白的结合 (Jun 等人,1971).

2. 酶学中的抑制剂设计

(3S)-(萘-2-磺酰氨基)-1-[2R-(4-氨基苯基)-1-哌啶甲酰乙基]-2-吡咯烷酮 (1a) 等化合物被合成并研究,以便了解它们作为凝血酶等酶的强效抑制剂的作用。这些研究涉及了解结合模式并通过结构修饰来提高选择性 (Mack 等人,1995).

3. 分析化学和食品科学

丹磺酰 (5-二甲氨基-1-磺酰萘) 衍生物用于分析化学,特别是在质谱分析中,用于对饮料中的氨基酸等复杂混合物进行定量分析。这些化合物为同位素稀释质谱分析提供了可靠的报告基团 (Mazzotti 等人,2012).

4. 光学探针的开发

源自丹磺酰化合物的分子可作为检测阴离子等离子的光学探针。研究其光谱性质,如荧光和核磁共振位移,以了解和增强其与特定离子的结合 (Al-Sayah 等人,2016).

5. 质子转移研究

对质子转移过程的研究使用了 1,8-双(二甲氨基)萘的衍生物。这些研究提供了不同取代基对质子转移速率和平衡常数的影响的见解,这对于理解分子内相互作用很重要 (Awwal 和 Hibbert,1977).

6. 抗病毒剂的开发

研究了 3-羟基-2,2-二甲基-N-[4({[5-(二甲氨基)-1-萘基]磺酰}氨基)-苯基]丙酰胺 (BAY 38-4766) 等化合物,以了解它们作为病毒复制的选择性非核苷抑制剂的潜力,例如在巨细胞病毒 (CMV) 中。了解其作用机制有助于开发有效的抗病毒疗法 (Buerger 等人,2001).

属性

IUPAC Name |

1-(dimethylsulfamoyl)-N-(3-naphthalen-1-ylpropyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-23(2)28(26,27)24-15-7-12-19(16-24)21(25)22-14-6-11-18-10-5-9-17-8-3-4-13-20(17)18/h3-5,8-10,13,19H,6-7,11-12,14-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSYVHUDBBFJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-[3-(naphthalen-1-yl)propyl]piperidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)